molecular formula C7H6F2N2O2 B7952002 Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B7952002
M. Wt: 188.13 g/mol
InChI Key: UCKICWXLVRLTJO-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate (CAS 1443286-01-8) is a fluorinated pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and valuable synthetic building block for the construction of more complex molecules. Its molecular structure, characterized by a difluoromethyl group on the pyrimidine ring and a methyl ester carboxylate, makes it a key intermediate in structure-activity relationship (SAR) studies . Researchers utilize such fluorinated pyrimidines to develop novel inhibitors that can modulate critical biological pathways, including AP-1 and NF-κB mediated gene expression, which are relevant in inflammation and other disease areas . The incorporation of fluorine atoms or fluoroalkyl groups, like the difluoromethyl group in this compound, is a established strategy in modern drug design to enhance the pharmaceutical effectiveness, metabolic stability, and membrane permeability of potential drug candidates . Pyrimidine-based scaffolds are particularly prominent due to their fundamental role in biology, being core components of nucleic acids . This compound is offered with a high purity of 98% and is characterized by its Canonical SMILES: COC(=O)C1=CN=CN=C1C(F)F . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 4-(difluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)4-2-10-3-11-5(4)6(8)9/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKICWXLVRLTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions Using 3-Oxoalkanoate Precursors

A widely reported method involves the condensation of 3-oxoalkanoates with urea and orthoesters. For example, ethyl 4,4-difluoro-3-oxobutyrate reacts with urea and triethyl orthoformate in ethanol under nitrogen atmosphere at 80–120°C to form intermediates, which cyclize to yield the pyrimidine core . The one-pot reaction avoids intermediate isolation, improving efficiency:

  • Step 1 : Ethyl 4,4-difluoro-3-oxobutyrate, urea, and triethyl orthoformate are heated in ethanol, forming a 2-acyl-3-ureidoacrylate intermediate.

  • Step 2 : Sodium ethoxide is added to trigger cyclization, producing ethyl 2-hydroxy-4-(difluoromethyl)pyrimidine-5-carboxylate .

  • Esterification : The ethyl ester is transesterified with methanol using acid catalysts (e.g., H₂SO₄) to yield the methyl ester.

Key Parameters :

  • Solvent: Ethanol or methanol for optimal solubility.

  • Temperature: 80–120°C for condensation; room temperature for cyclization.

  • Yield: 75–88% after purification .

Halogenation and Nucleophilic Difluoromethylation

An alternative route introduces the difluoromethyl group via halogenated intermediates:

  • Bromination : 4-Methylpyrimidine-5-carboxylate is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation .

  • Difluoromethylation : The bromine atom is replaced via nucleophilic substitution with a difluoromethyl group using potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O .

Reaction Conditions :

  • Solvent: Acetonitrile or DMF.

  • Temperature: 0–50°C for diazotization and coupling.

  • Yield: 64–88% after Grignard exchange with CO₂ .

Cyclocondensation of β-Diketones with Amidines

The Biginelli-like cyclocondensation is adapted for difluoromethyl incorporation:

  • β-Diketone Synthesis : Ethyl 4,4-difluoroacetoacetate is prepared by Claisen condensation of ethyl difluoroacetate with ethyl acetate .

  • Cyclization : The β-diketone reacts with amidines (e.g., guanidine hydrochloride) in DMF at 70°C, forming the pyrimidine ring .

Optimization :

  • Base: Na₂CO₃ or K₂CO₃ for deprotonation.

  • Catalyst: Cuprous iodide (5–10 mol%) accelerates coupling .

  • Yield: 70–85% after recrystallization .

Vapor-Phase Fluorination of Pyrimidine Derivatives

Industrial-scale methods employ vapor-phase reactors for direct fluorination:

  • Substrate : 4-Methylpyrimidine-5-carboxylate is vaporized and passed through a fluidized-bed reactor with ClF₃ or HF .

  • Fluorination : The methyl group is selectively fluorinated at 300–400°C, yielding the difluoromethyl product .

Advantages :

  • Continuous production with minimal waste.

  • Purity: >99% due to gas-phase separation .

Functional Group Interconversion from Hydroxypyrimidines

Hydroxypyrimidine precursors are converted to the target ester via chloro-intermediates:

  • Chlorination : 2-Hydroxy-4-(difluoromethyl)pyrimidine-5-carboxylic acid reacts with POCl₃ or SOCl₂, forming 2-chloro-4-(difluoromethyl)pyrimidine-5-carbonyl chloride .

  • Esterification : The acyl chloride is treated with methanol, yielding the methyl ester.

Conditions :

  • Chlorinating Agent: Thionyl chloride (neat) at 60°C.

  • Yield: 90–95% for chlorination; 85–90% for esterification .

Green Chemistry Approaches

Recent advancements emphasize sustainable methods:

  • Microwave-Assisted Synthesis : Cyclocondensation under microwave irradiation reduces reaction time from 24 h to 1–2 h, improving yield to 88% .

  • Mechanochemical Grinding : Solvent-free grinding of urea, β-diketones, and KF in a ball mill achieves 80% yield at room temperature.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
CondensationUrea, triethyl orthoformate75–8898–99.5High
HalogenationKDFMT, Cu₂O64–8897–99Moderate
CyclocondensationGuanidine, β-diketones70–8595–98High
Vapor-Phase FluorinationClF₃, HF90–95>99Industrial
Green ChemistryMicrowave, mechanochemical80–8896–98Emerging

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of various biochemical pathways, such as the inhibition of inflammatory mediators like nitric oxide and tumor necrosis factor-α . The compound’s effects on cellular processes, such as apoptosis and endoplasmic reticulum stress, are also being studied .

Comparison with Similar Compounds

The following analysis compares methyl 4-(difluoromethyl)pyrimidine-5-carboxylate with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Electronic Comparisons
Compound Name (CAS/Reference) Substituents (Position) Key Features
This compound -CF₂H (4), -COOCH₃ (5) Hypothesized balance of moderate lipophilicity and metabolic stability.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate -4-Fluorophenyl (4), -SO₂CH₃ (2), -isopropyl (6) Enhanced rigidity due to aromatic phenyl group; hydrogen bonding observed in crystal structures.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -2-Fluorophenyl (4), -S (2), ethyl ester (5) Partially saturated ring increases conformational flexibility; thioxo group enhances hydrogen bonding.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate -Cl (2), -CF₃ (4) Strong electron-withdrawing CF₃ group increases lipophilicity and stability.

Key Observations :

  • Difluoromethyl (-CF₂H) vs.
  • Fluorophenyl vs.
  • Ester Position : The 5-carboxylate ester is conserved across analogs, suggesting shared synthetic pathways (e.g., Biginelli reactions ).

Key Trends :

  • Fluorine Impact : Fluorine substituents reduce basicity of adjacent amines and enhance bioavailability .
  • Hydrogen Bonding : Compounds with sulfonyl or thioxo groups (e.g., ) exhibit intermolecular hydrogen bonding, influencing crystallization and stability.

Biological Activity

Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Various studies have reported its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the compound's activity against breast cancer cell lines (MCF-7 and MDA-MB-231), it exhibited IC50 values of 15.3 µM and 29.1 µM, respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics such as doxorubicin (IC50 = 0.1 µM) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715.3Doxorubicin0.1
MDA-MB-23129.1Doxorubicin0.1

Antibacterial Activity

The compound has also demonstrated notable antibacterial properties against various pathogens. A study indicated that it was effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli6.5
Staphylococcus aureus12.0

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. For instance, it was tested against Candida albicans with an MIC of 250 µg/mL, which is competitive with existing antifungal treatments .

Table 3: Antifungal Activity

FungiMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans250

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed in various models. In a paw edema model, it demonstrated significant inhibition rates comparable to indomethacin, a standard anti-inflammatory drug.

Table 4: Anti-inflammatory Activity

CompoundInhibition Rate (%) at Hour 4
Methyl Compound43.17
Indomethacin47.72

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The difluoromethyl group enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrimidine precursor with methyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C minimizes side reactions and maximizes esterification efficiency. Solvent choice (e.g., DCM vs. DMSO) and temperature control are critical to prevent decomposition of the difluoromethyl group. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography using hexane:ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar derivatives?

  • Methodological Answer :

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (²J~55 Hz) between δ -110 to -125 ppm, distinct from trifluoromethyl (-CF₃, δ -60 to -70 ppm) .
  • ¹H NMR : The ester methyl group appears as a singlet at δ ~3.9 ppm, while the difluoromethyl proton (CF₂H) resonates as a triplet (²J~55 Hz) at δ ~5.8 ppm.
  • MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 219.0542 (calculated for C₈H₇F₂N₂O₂).

Q. What are the key reactivity patterns of this compound under basic or acidic conditions?

  • Methodological Answer :

  • Hydrolysis : The ester hydrolyzes to the carboxylic acid in aqueous NaOH/THF (1:1) at 60°C. The difluoromethyl group remains stable under mild conditions but may degrade under prolonged heating (>100°C) .
  • Nucleophilic Substitution : The 4-position difluoromethyl group can undergo substitution with amines (e.g., piperidine) in DMF at 80°C, yielding analogs for SAR studies.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for resolving bond-length discrepancies (e.g., C-F vs. C-O bonds). For example, the C-F bond in the difluoromethyl group is ~1.33 Å, shorter than C-O (1.43 Å). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion errors. Twinned data can be processed using the HKL-3000 suite with a BASF parameter refinement .

Q. What computational strategies validate the electronic effects of the difluoromethyl group on pyrimidine ring aromaticity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates NBO charges and frontier molecular orbitals. The difluoromethyl group reduces electron density at the pyrimidine N1 atom (charge ~-0.32 e), enhancing electrophilic substitution at the 2-position. AIM (Atoms in Molecules) analysis confirms hyperconjugation between the CF₂H group and the ring, stabilizing the planar conformation .

Q. How can contradictory biological activity data for difluoromethyl vs. trifluoromethyl analogs be rationalized?

  • Methodological Answer :

  • Lipophilicity (LogP) : The difluoromethyl group (LogP ~1.2) increases solubility compared to trifluoromethyl (LogP ~2.1), altering membrane permeability .
  • Enzyme Binding : Molecular docking (AutoDock Vina) shows the CF₂H group forms weaker van der Waals interactions with hydrophobic enzyme pockets than CF₃, reducing IC₅₀ values in kinase inhibition assays. Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .

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